molecular formula C13H19N3O B1424082 N'-Hydroxy-2-(3-methyl-1-piperidinyl)-benzenecarboximidamide CAS No. 1021244-20-1

N'-Hydroxy-2-(3-methyl-1-piperidinyl)-benzenecarboximidamide

Cat. No.: B1424082
CAS No.: 1021244-20-1
M. Wt: 233.31 g/mol
InChI Key: WWMCVEUUYGCDBD-UHFFFAOYSA-N
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Description

N'-Hydroxy-2-(3-methyl-1-piperidinyl)-benzenecarboximidamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a hydroxyl group, a piperidine ring, and a benzenecarboximidamide moiety.

Preparation Methods

The synthesis of N'-Hydroxy-2-(3-methyl-1-piperidinyl)-benzenecarboximidamide typically involves several steps, starting with the preparation of the piperidine ring. One common synthetic route is the reaction of 3-methylpiperidine with benzenecarboximidoyl chloride in the presence of a suitable base, such as triethylamine. The reaction conditions usually require anhydrous conditions and a temperature range of 0°C to room temperature.

Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

N'-Hydroxy-2-(3-methyl-1-piperidinyl)-benzenecarboximidamide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:

  • Oxidation: : Using oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: : Employing reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: : Utilizing nucleophiles or electrophiles under appropriate conditions.

The major products formed from these reactions can vary depending on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amines.

Scientific Research Applications

This compound has shown promise in various scientific research applications, including:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activities, such as antimicrobial and antiviral properties.

  • Medicine: : Investigated for its potential therapeutic effects in treating diseases.

  • Industry: : Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N'-Hydroxy-2-(3-methyl-1-piperidinyl)-benzenecarboximidamide exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl group and the piperidine ring play crucial roles in these interactions, which can lead to various biological activities.

Comparison with Similar Compounds

N'-Hydroxy-2-(3-methyl-1-piperidinyl)-benzenecarboximidamide can be compared with other similar compounds, such as N'-Hydroxy-2-(2-methyl-1-piperidinyl)-benzenecarboximidamide and N'-Hydroxy-2-(4-methyl-1-piperidinyl)-benzenecarboximidamide. These compounds share similar structural features but differ in the position of the methyl group on the piperidine ring. The uniqueness of this compound lies in its specific arrangement of atoms, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

N'-hydroxy-2-(3-methylpiperidin-1-yl)benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-10-5-4-8-16(9-10)12-7-3-2-6-11(12)13(14)15-17/h2-3,6-7,10,17H,4-5,8-9H2,1H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWMCVEUUYGCDBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=CC=CC=C2C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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